

# Application Notes and Protocols for Trimetrexate in the P388 Leukemia Model

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## Compound of Interest

Compound Name: Trimetrexate

Cat. No.: B1681579

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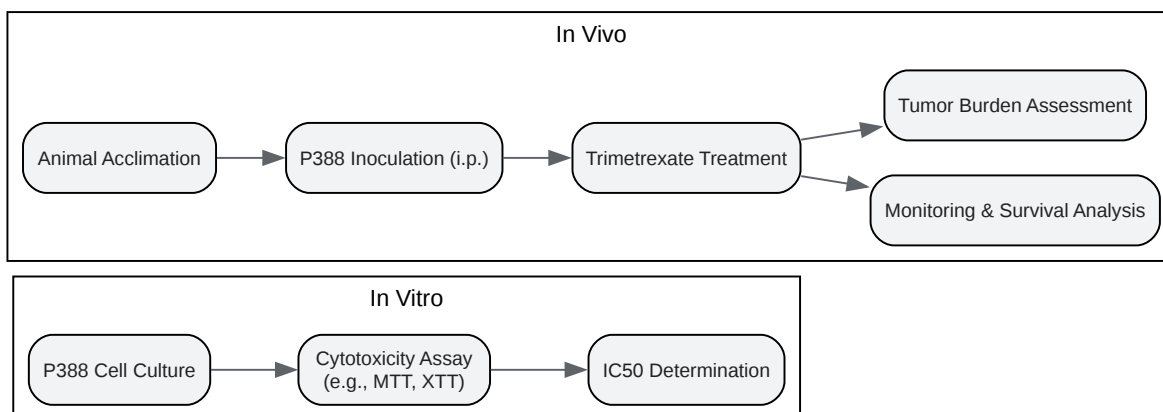
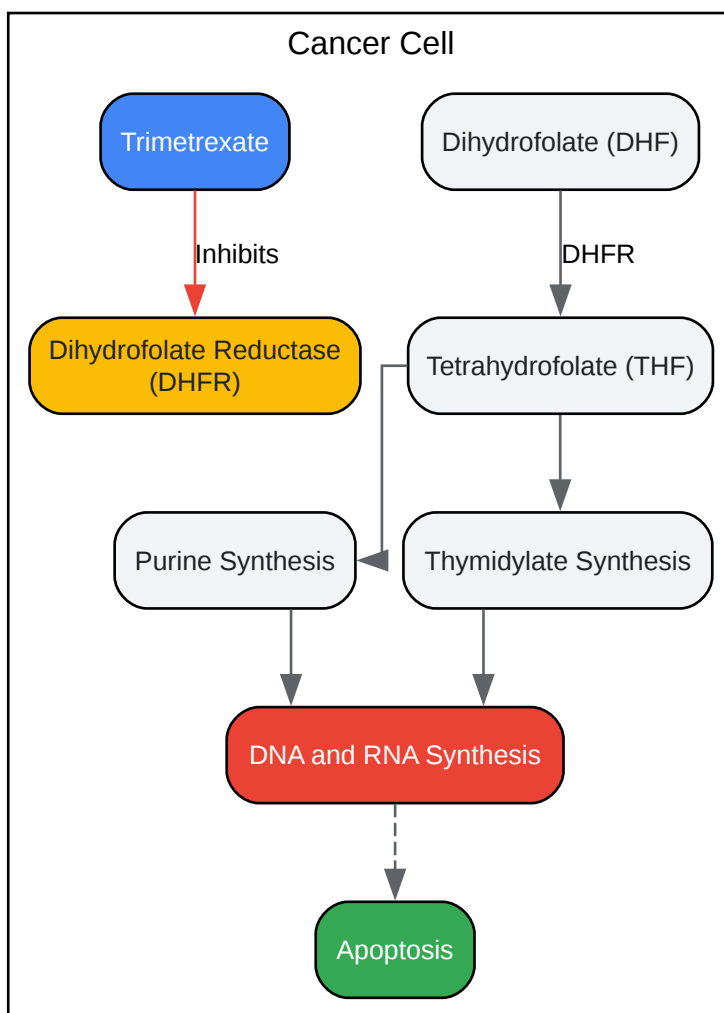
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trimetrexate** is a non-classical lipophilic antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). Unlike methotrexate, its cellular uptake is not dependent on the reduced folate carrier system. This characteristic allows **Trimetrexate** to be effective against methotrexate-resistant cell lines. The P388 murine leukemia model is a well-established and widely used preclinical model for the evaluation of potential anticancer agents. This document provides a detailed experimental protocol for the use of **Trimetrexate** in the P388 leukemia model, including in vitro and in vivo methodologies, and summarizes key quantitative data.

## Mechanism of Action

**Trimetrexate** exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).<sup>[1][2]</sup> DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis. By blocking DHFR, **Trimetrexate** depletes the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell cycle arrest and apoptosis.



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## References

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- 2. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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